molecular formula C24H18Cl2N2O B12994896 2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B12994896
M. Wt: 421.3 g/mol
InChI Key: OTUFHTZFRVIFHA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline is reacted with the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

    2,4-Dichloroquinoline: A compound with similar substitution patterns on the quinoline ring.

Uniqueness

2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-14-7-10-21(15(2)11-14)28-24(29)19-13-23(18-9-8-16(25)12-20(18)26)27-22-6-4-3-5-17(19)22/h3-13H,1-2H3,(H,28,29)

InChI Key

OTUFHTZFRVIFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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